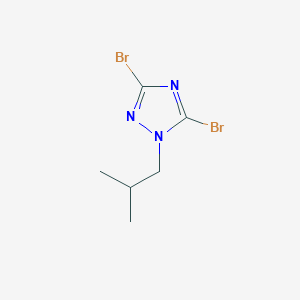
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
Overview
Description
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrCl2NO . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to the material safety data sheet (MSDS) or consult with a chemical engineer or chemist .Scientific Research Applications
Analytical Chemistry
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride: is used in analytical chemistry for the development of chromatographic methods . Its unique structure allows it to serve as a standard or reference compound in the calibration of equipment and the validation of analytical techniques such as HPLC and mass spectrometry.
Biopharmaceutical Research
In biopharma, this compound finds application in the study of drug-receptor interactions . Its bromine and chlorine substituents make it a suitable candidate for halogen bonding studies, which are crucial for understanding the pharmacodynamics of various drugs.
Material Science
The compound’s molecular structure, which includes both bromine and chlorine atoms, makes it a potential candidate for the synthesis of advanced materials . Researchers can explore its use in creating novel polymers or coatings with specific properties like increased resistance to heat or chemical degradation.
Environmental Science
Environmental scientists may investigate the compound’s breakdown products and their environmental impact . This is particularly important for assessing the safety and ecological effects of new chemicals before they are widely used or disposed of.
Biochemistry
In biochemistry, the compound can be utilized to study enzyme-substrate interactions, especially in systems where halogenated compounds play a role . It could also be used to trace biochemical pathways involving halogenated metabolites.
Pharmacology
Pharmacologically, the compound could be explored for its potential therapeutic effects, given its structural similarity to known pharmacophores . It might act as a lead compound in the development of new medications targeting neurological disorders or inflammatory conditions.
Agriculture
The compound’s potential use in agriculture could be in the development of new pesticides or herbicides . Its halogenated structure might offer a new mode of action against pests or weeds, contributing to more effective crop protection strategies.
Synthesis of Heterocyclic Compounds
Finally, this compound could be a precursor in the synthesis of complex heterocyclic compounds . These compounds are often used in the development of new pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGOHGQUATPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



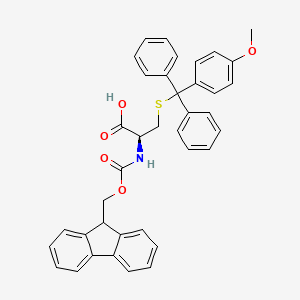

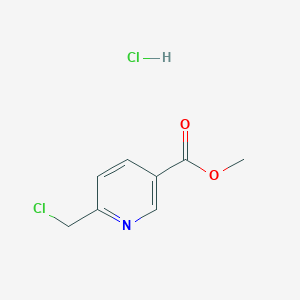
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

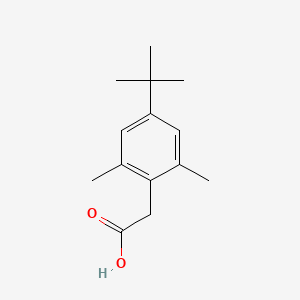
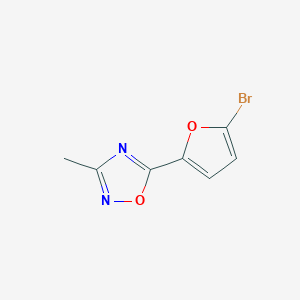
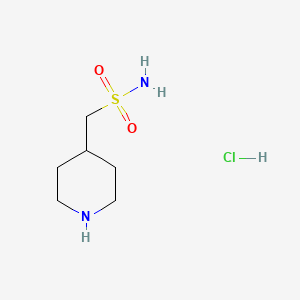
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)
